molecular formula C22H25N3OS B2825647 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide CAS No. 946327-30-6

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide

Cat. No.: B2825647
CAS No.: 946327-30-6
M. Wt: 379.52
InChI Key: PHPSGBXYSXMGAG-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that features a naphthamide core linked to a thiophene ring and a methylpiperazine moiety. This compound is of interest in various fields due to its unique structural properties, which may impart specific biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthamide Core: Starting with 2-naphthoic acid, it can be converted to 2-naphthoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 2-naphthoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired naphthamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The naphthamide core can be reduced under strong reducing conditions, though this is less common.

    Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be employed.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced naphthamide derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the piperazine and thiophene moieties, which are known to interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide would depend on its specific biological target. Generally, the piperazine ring can interact with neurotransmitter receptors, while the thiophene ring might engage in π-π stacking interactions with aromatic residues in proteins. The naphthamide core could facilitate binding to hydrophobic pockets in enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methylpiperazin-1-yl)ethyl)-2-naphthamide: Lacks the thiophene ring, which might reduce its biological activity.

    N-(2-(thiophen-3-yl)ethyl)-2-naphthamide: Lacks the piperazine moiety, potentially altering its pharmacological profile.

    N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Substitutes the naphthamide core with a benzamide, which could affect its binding properties.

Uniqueness

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide is unique due to the combination of the naphthamide core, thiophene ring, and methylpiperazine moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-24-9-11-25(12-10-24)21(20-8-13-27-16-20)15-23-22(26)19-7-6-17-4-2-3-5-18(17)14-19/h2-8,13-14,16,21H,9-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPSGBXYSXMGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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